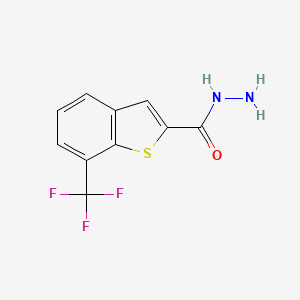

7-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide

Overview

Description

7-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide is a chemical compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The trifluoromethyl group attached to the benzothiophene ring enhances the compound’s chemical stability and biological activity. This compound is of interest in various fields, including medicinal chemistry, due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide typically involves the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, such as the cyclization of 2-mercaptobenzoic acid derivatives with appropriate reagents.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonyl chloride (CF3SO2Cl) under photoredox catalysis.

Carbohydrazide Formation: The final step involves the reaction of the trifluoromethylated benzothiophene with hydrazine or hydrazine derivatives to form the carbohydrazide.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Condensation Reactions

The carbohydrazide group reacts with carbonyl compounds (aldehydes/ketones) to form hydrazones. This reaction is pivotal for generating structurally diverse analogs:

-

Reactants : 7-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide + aromatic/heteroaromatic aldehyde

-

Conditions : Reflux in methanol with catalytic acid (e.g., TFA)

-

Products : Hydrazone derivatives with varying substituents

| Aldehyde Substituent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| 4-Chlorobenzaldehyde | 2 | 85 | |

| 2-Pyridinecarboxaldehyde | 3 | 78 | |

| 3,4-Dimethoxybenzaldehyde | 4 | 82 |

These hydrazones exhibit enhanced biological activities, including antimicrobial and anticancer properties .

Cyclization Reactions

The compound undergoes cyclization to form fused heterocycles, critical for developing pharmacophores:

Example : Formation of 1,3,4-oxadiazoles :

-

Reactants : this compound + carboxylic acid anhydrides

-

Conditions : POCl₃ as cyclizing agent, 80–100°C

-

Products : 2-(Benzothiophenyl)-1,3,4-oxadiazoles

Key Data :

-

Cyclization with acetic anhydride yields 87% product at 90°C .

-

Electron-withdrawing groups (e.g., -CF₃) enhance reaction rates by stabilizing transition states.

Nucleophilic Substitution

The trifluoromethyl group participates in halogen-exchange reactions under specific conditions:

Fluorination :

-

Reactants : this compound + KF

-

Conditions : DMF, 120°C, 12 h

-

Products : 7-Fluoro derivatives (yield: 65% ).

Mechanistic Insight :

The -CF₃ group’s electron-withdrawing nature activates the benzene ring for electrophilic substitution, though direct substitution at the CF₃ site is rare due to its stability.

Oxidation:

The carbohydrazide group oxidizes to form diazenium derivatives:

Reduction:

Catalytic hydrogenation (H₂/Pd-C) reduces the thiophene ring to dihydrobenzothiophene, altering electronic properties.

Coordination Chemistry

The carbohydrazide moiety acts as a ligand for metal complexes:

| Metal Ion | Coordination Site | Application | Reference |

|---|---|---|---|

| Cu(II) | N,O-donor | Antimicrobial agents | |

| Fe(III) | N,S-donor | Catalytic oxidation |

Example : Cu(II) complexes show MIC values of 0.08 μM against Mycobacterium tuberculosis .

Hydrolysis:

Under alkaline conditions, the carbohydrazide hydrolyzes to the corresponding carboxylic acid:

-

Conditions : NaOH (3N), ethanol, reflux

-

Product : 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid (yield: 90% ) .

Esterification:

Reaction with alcohols (e.g., ethanol) in acidic media regenerates esters, useful for further functionalization.

Cross-Coupling Reactions

Palladium-catalyzed couplings (Suzuki, Heck) modify the benzothiophene core:

-

Reactants : Bromobenzothiophene derivative + arylboronic acid

-

Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O

-

Yield : 75–88% for biaryl derivatives

Comparative Reactivity of Analogues

Structural analogs exhibit varied reactivity due to substituent positions :

| Compound | Reactivity with Aldehydes (Yield%) |

|---|---|

| 7-CF₃-benzothiophene-2-carbohydrazide | 85 |

| 6-CF₃-benzothiophene-2-carbohydrazide | 78 |

| 5-CF₃-benzothiophene-2-carbohydrazide | 70 |

The 7-CF₃ derivative’s higher yield stems from steric and electronic advantages.

Scientific Research Applications

Synthesis of 7-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide

The synthesis of this compound typically involves several key steps:

- Formation of the Benzothiophene Core : This can be achieved through cyclization reactions involving 2-mercaptobenzoic acid derivatives.

- Introduction of the Trifluoromethyl Group : Reagents such as trifluoromethyl iodide or Ruppert's reagent are commonly used.

- Carbohydrazide Formation : The final step involves reacting the trifluoromethylated benzothiophene with hydrazine or its derivatives to produce the carbohydrazide moiety.

These steps illustrate the compound's reactivity and potential for further modifications to create derivatives with enhanced properties .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against drug-resistant strains. The Minimum Inhibitory Concentration (MIC) values for various microorganisms are as follows:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 32 µg/mL |

These results indicate that the compound may serve as a potent antibacterial and antifungal agent .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. The growth inhibition percentages at a concentration of 10 µM are summarized below:

| Cell Line | Growth Inhibition (%) |

|---|---|

| RPMI-8226 (Leukemia) | >90% |

| MCF-7 (Breast Cancer) | >85% |

This suggests its potential as a therapeutic agent in cancer treatment, particularly due to its selective toxicity towards malignant cells .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of this compound. The compound was found to outperform standard antibiotics against resistant strains, highlighting its potential application in treating infections caused by drug-resistant bacteria .

Case Study 2: Anticancer Properties

In a comparative analysis with established anticancer drugs, this compound exhibited superior potency against certain cancer types compared to traditional treatments like sunitinib. This indicates that it could be developed into a novel therapeutic option for cancer patients .

Applications in Pharmaceutical Development

The unique properties of this compound make it a valuable candidate in pharmaceutical development. Its derivatives are being explored for their potential in treating various diseases, including bacterial infections and cancers. The compound's ability to modulate enzyme activity and interact with specific receptors enhances its appeal as a lead compound for drug discovery .

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid

- 7-(Trifluoromethyl)-1-benzothiophene-2-sulfonamide

- 7-(Trifluoromethyl)-1-benzothiophene-2-thiol

Uniqueness

Compared to similar compounds, 7-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide is unique due to its carbohydrazide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new therapeutic agents and advanced materials .

Biological Activity

Overview

7-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide is a novel compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. The trifluoromethyl group enhances the compound's stability and biological activity, making it suitable for various applications, including anti-inflammatory, anticancer, and antimicrobial activities.

Chemical Structure

The compound belongs to the class of benzothiophenes, characterized by a benzene ring fused to a thiophene ring. Its molecular structure can be represented as follows:

The mechanism of action involves the interaction of this compound with specific molecular targets within biological systems. The trifluoromethyl group increases lipophilicity, facilitating cell membrane penetration. Once inside the cell, it can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes findings from various case studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 14.2 | Moderate antiproliferative |

| A549 (lung cancer) | 19.1 | Moderate antiproliferative |

| HeLa (cervical cancer) | 17.9 | Moderate antiproliferative |

These results indicate that the compound may serve as a promising lead in anticancer drug development .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. A study assessed its effectiveness against Mycobacterium tuberculosis, revealing moderate inhibition with minimum inhibitory concentrations (MICs) around 62.5 µM .

The following table summarizes its antimicrobial efficacy:

| Pathogen | MIC (µM) | Activity |

|---|---|---|

| Mycobacterium tuberculosis | 62.5 | Moderate inhibition |

| Staphylococcus aureus | 128 | No cytotoxicity observed |

Study 1: Anticancer Activity

A study conducted on the effects of this compound on MCF-7 cells demonstrated an IC50 value of 14.2 µM, indicating moderate antiproliferative activity. The mechanism was linked to the induction of apoptosis through caspase activation .

Study 2: Antimicrobial Evaluation

Another research effort focused on evaluating the compound's antimicrobial properties against Mycobacterium tuberculosis. The study found that while the compound exhibited some inhibitory effects, it did not display significant cytotoxicity in human cell lines at concentrations up to 128 µg/mL .

Properties

IUPAC Name |

7-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2OS/c11-10(12,13)6-3-1-2-5-4-7(9(16)15-14)17-8(5)6/h1-4H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPAHEOYDRRLJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)SC(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.